molecular formula C12H24O3 B126480 12-Hydroxydodecanoic acid CAS No. 505-95-3

12-Hydroxydodecanoic acid

Cat. No.: B126480
CAS No.: 505-95-3
M. Wt: 216.32 g/mol
InChI Key: ZDHCZVWCTKTBRY-UHFFFAOYSA-N
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Description

12-hydroxy Lauric acid is a hydroxylated fatty acid that has been found in honey bee royal jelly. It is active against S. aureus, B. subtilis, B. cereus, E. coli, and P. aeruginosa bacteria (MICs = 6.25-125 μg/ml) and the fungus C. albicans (MIC = 15.63 μg/ml).
Sabinic acid, also known as 12-hydroxy laate or omega-OH laate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. Sabinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, sabinic acid is primarily located in the membrane (predicted from logP). Sabinic acid participates in a number of enzymatic reactions. In particular, sabinic acid can be biosynthesized from dodecanoic acid. Sabinic acid can also be converted into oscr#20 and (3R)-3, 12-dihydroxylauric acid.
12-hydroxylauric acid is a medium-chain fatty acid that is the 12-hydroxylated derivative of lauric acid. It has a role as a human metabolite. It is an omega-hydroxy fatty acid and a medium-chain fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 12-hydroxylaurate.

Scientific Research Applications

Chemical Recycling of Waste Plastics

Kamimura et al. (2014) explored the transformation of polyamides into ω-hydroxy alkanoic acids, highlighting a method for recycling waste plastics. The study achieved a significant yield of methyl ω-hydroxydodecanoate from nylon-12, using supercritical MeOH and glycolic acid, offering a new solution for chemical recycling (Kamimura et al., 2014).

Biosynthesis in Industrial Production

Joo et al. (2019) focused on the enzymatic synthesis of ω-hydroxydodecanoic acid using a cytochrome P450 from Limnobacter sp. This study demonstrated the potential of the enzyme CYP153AL.m as a powerful catalyst for the biosynthesis of ω-hydroxydodecanoic acid, which is valuable in producing adhesives, lubricants, and cosmetic intermediates (Joo et al., 2019).

Organogel Research

Wright and Marangoni (2011) studied the use of 12-Hydroxydodecanoic Acid in the formation and structure of organogels. This research sheds light on the relationships between molecular structure and organogel formation, particularly in the context of cosmetics, lubricating greases, and coatings (Wright & Marangoni, 2011).

Chemisorption Studies

Demirel et al. (2007) investigated the chemisorption of this compound on Si(001)-(2 × 2) surfaces, contributing to the understanding of its interaction with silicon surfaces, which is crucial for applications in materials science (Demirel et al., 2007).

Lipase-Catalyzed Polycondensations

Mahapatro et al. (2004) explored the use of Candida antarctica Lipase B for polyesterifications of linear aliphatic hydroxyacids, including this compound. This study is significant for its implications in the development of biodegradable polymers (Mahapatro & Kumar, Gross, 2004).

Enzyme Regiospecificity in Oxidation

He et al. (2005) conducted research on the ω-hydroxylation regiospecificity of CYP4 enzymes, using substrates like this compound. This research is crucial for understanding enzyme behavior in biochemical processes (He et al., 2005).

Biodegradation and Green Chemistry

Ebata et al. (2008) studied the synthesis of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] using lipase, aiming to create biodegradable and environmentally friendly elastomers. This highlights the role of this compound in green chemistry (Ebata et al., 2008).

Nanoparticle Biocompatibility

Chen et al. (2011) examined the effect of hydroxyapatite nanoparticles modified with this compound on osteoblast cells. Their findings contribute to the understanding of nanoparticle biocompatibility and cellular uptake, which is crucial in biomedical applications (Chen et al., 2011).

Safety and Hazards

12-Hydroxydodecanoic acid is considered toxic and can be a moderate to severe irritant to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing . In case of accidental contact, it’s advised to flush with copious amounts of water and seek medical attention .

Biochemical Analysis

Biochemical Properties

12-Hydroxydodecanoic acid is involved in various biochemical reactions. It is the substrate of the human glutathione-dependent formaldehyde dehydrogenase (EC1.1.1.1), an enzyme responsible for the oxidation of long-chain alcohols and omega-hydroxy fatty acids . This interaction suggests that this compound plays a role in the metabolism of fatty acids.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a substrate for enzymes in fatty acid metabolism. It is converted by enzymes such as glutathione-dependent formaldehyde dehydrogenase into aldehydes . This process may influence various cellular functions, including enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation . It interacts with enzymes such as glutathione-dependent formaldehyde dehydrogenase, suggesting that it may have effects on metabolic flux or metabolite levels .

Properties

IUPAC Name

12-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHCZVWCTKTBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27925-01-5
Record name Dodecanoic acid, 12-hydroxy-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27925-01-5
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DSSTOX Substance ID

DTXSID90198521
Record name 12-Hydroxydodecanoic acid
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Molecular Weight

216.32 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
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CAS No.

505-95-3
Record name 12-Hydroxydodecanoic acid
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Record name 12-Hydroxydodecanoic acid
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Record name 12-Hydroxydodecanoic Acid
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Record name 12-hydroxydodecanoic acid
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Record name 12-HYDROXYDODECANOIC ACID
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Record name 12-Hydroxydodecanoic acid
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Melting Point

85.00 to 88.00 °C. @ 760.00 mm Hg
Record name 12-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002059
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Synthesis routes and methods

Procedure details

The same procedure as in Example 12 was repeated except that a barium salt of dodecanedioic acid monomethyl ester (20 mmol) was used instead of the barium salt of pentadecanedioic acid monomethyl ester, and the amount of the catalyst was 0.31 g to obtain ω-hydroxy dodecanoic acid. The yield was 37%.
[Compound]
Name
barium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step Two
Name
pentadecanedioic acid monomethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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